
4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered significant interest due to their diverse range of biological activities and applications in various fields such as medicine, pharmacy, and agriculture . This particular triazole derivative incorporates a thiophen-2-yl group and a 4-methylphenyl group, which may contribute to its unique chemical and physical properties, as well as its potential biological activities.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions, starting from readily accessible precursors. For instance, the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved with excellent yield through a series of reactions, which may be similar to the synthesis of the compound . Another example is the regioselective synthesis of triazole derivatives from 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol/thione . These methods often involve cyclization reactions and the use of various reagents and catalysts to achieve the desired triazole core and its subsequent functionalization.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy . For example, the crystal structure of a similar compound, 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, was determined by X-ray diffraction, revealing a non-planar arrangement between the thiophene and 1,2,4-triazole rings . These structural analyses are crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the thiol↔thione tautomerism reaction via single-proton intramigration . The reactivity of the triazole ring can also lead to the formation of various derivatives through reactions with different reagents, as demonstrated by the synthesis of S-derivatives and salts of triazole compounds . These reactions are important for the diversification of the triazole scaffold and the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized using a combination of analytical techniques, including elemental analysis, mass spectrometry, thermal analysis, and spectroscopic methods . These properties are influenced by the molecular structure and the nature of the substituents on the triazole ring. For example, the presence of a thiophen-2-yl group may affect the compound's solubility, stability, and reactivity. Additionally, the physicochemical properties can provide insights into the compound's potential applications and its behavior in biological systems.
科学的研究の応用
Corrosion Inhibition
4-(4-Methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (Inh II) has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. This compound, along with other similar derivatives, showed significant inhibition efficiency, increasing with concentration. It demonstrated mixed-type inhibition behavior and adhered to the mild steel surface following the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Activity
Compounds structurally related to 4-(4-Methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial activities. These include derivatives such as 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its alkylated derivatives. The antimicrobial study revealed that most of the synthesized compounds showed good or moderate activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Synthesis of Biological Compounds
Derivatives of 1,2,4-triazole, including 4-(4-Methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, have been considered for the synthesis of new native drugs. These compounds are synthesized and analyzed using modern physical-chemical methods such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).
Antileishmanial Activity
The antileishmanial activity of 1,2,4-triazole derivatives, including compounds similar to 4-(4-Methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, has been studied. These compounds have shown promise as potential antiparasitic agents, particularly in the treatment of diseases caused by Leishmania (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2017).
Synthesis of Heterocyclic Compounds
The synthesis of new derivatives of 1,2,4-triazoles, including 4-(4-Methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, is an important area in organic chemistry. These compounds have applications in medicine, pharmacy, agriculture, and new material production. Their structures are confirmed using advanced physical-chemical analysis methods (Khilkovets, 2021).
作用機序
The mechanism of action of a compound depends on its intended use. For example, some triazole compounds are used as antifungal agents, and their mechanism of action involves inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of the fungal cell membrane .
将来の方向性
特性
IUPAC Name |
4-(4-methylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-4-6-10(7-5-9)16-12(14-15-13(16)17)11-3-2-8-18-11/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHLUIVFLDIUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
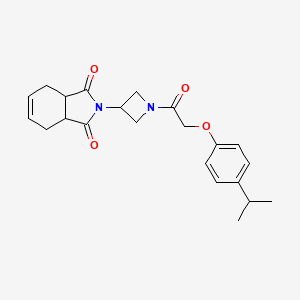
amine](/img/structure/B3008738.png)
![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)
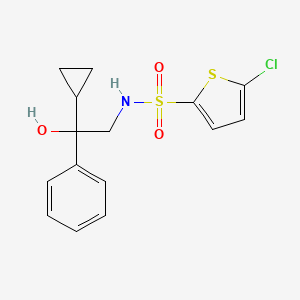
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)

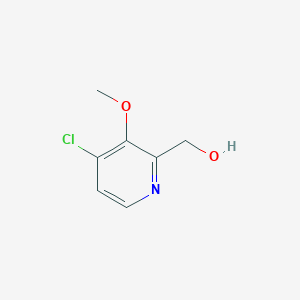
![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)
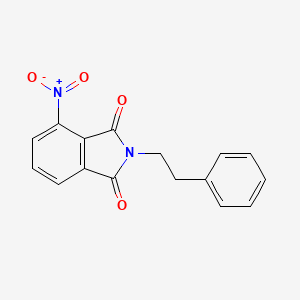
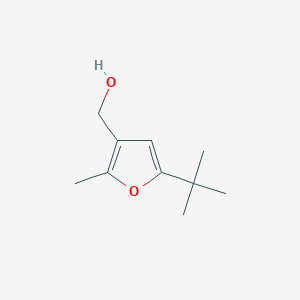
![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)